

Comprehensive Spectroscopic Characterization of (E)-11-Octadecen-1-ol, Acetate

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Compound of Interest

Compound Name: 11-Octadecen-1-ol, acetate, (E)-

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Executive Summary & Chemical Identity

Target Molecule: (E)-11-Octadecen-1-ol, acetate Common Name: trans-Vaccenyl acetate CAS Registry Number: 69282-64-0 (Isomer specific) / 35153-15-2 (General regioisomer) Molecular Formula:

Molecular Weight: 310.52 g/mol

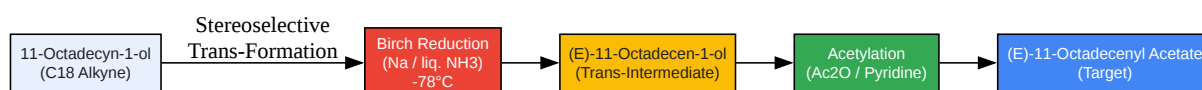
The precise characterization of this molecule hinges on distinguishing the (E)-alkene geometry from the (Z)-isomer. While Mass Spectrometry (MS) confirms the molecular weight and connectivity, it is blind to stereochemistry without derivatization. Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) are the definitive tools for stereochemical assignment.

Synthesis & Purity Validation Workflow

To ensure the spectroscopic data corresponds to the (E)-isomer, the synthesis pathway must avoid thermodynamic equilibration that favors the (Z)-isomer. The preferred route utilizes a Birch Reduction of the corresponding alkyne, which stereoselectively yields the trans-alkene.

Experimental Workflow

- Precursor: 11-Octadecyn-1-ol (Alkyne).[1]
- Stereoselective Reduction: Sodium (Na) in liquid Ammonia () generates the (E)-alkenol.
- Acetylation: Reaction with Acetic Anhydride () and Pyridine yields the final acetate.



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Figure 1: Stereoselective synthesis pathway ensuring high (E)-isomer purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for assigning the trans (E) configuration. The diagnostic signals are the allylic carbons (

C) and the allylic protons (

H).

C NMR Data (100 MHz,)

The "Gold Standard" for distinguishing (E) from (Z) lipids is the chemical shift of the allylic carbons (C10 and C13).

- (Z)-Isomer: Allylic carbons appear upfield at ~27.2 ppm due to the -gauche steric compression effect.
- (E)-Isomer: Allylic carbons appear downfield at ~32.6 ppm.

Carbon Position	Assignment	Chemical Shift (, ppm)	Multiplicity	Note
C=O	Acetate Carbonyl	171.2	s	Characteristic ester C=O
C11, C12	Alkene (Olefinic)	130.2 - 130.5	d	Overlapping signals
C1	-Methylene (-CH ₂ -O-)	64.6	t	Deshielded by Oxygen
C10, C13	Allylic Carbons	32.6	t	DIAGNOSTIC for (E)-isomer
C2-C9, C14-C16	Bulk Methylenes	29.1 - 29.8	m	"Methylene Envelope"
C17	-1 Methylene	22.7	t	Near terminal methyl
Acetate	Acetate Methyl	21.0	q	Characteristic singlet
C18	Terminal Methyl	14.1	q	End of chain

¹H NMR Data (400 MHz,)

While the olefinic protons often overlap, the allylic protons show a subtle but reproducible shift difference.

Proton	Assignment	Shift (, ppm)	Multiplicity	Coupling ()
H-11, H-12	Olefinic (Alkene)	5.38	m	Hz (often obscured)
H-1	-Methylene	4.05	t	Hz
Acetate	Acetate Methyl	2.05	s	Singlet
H-10, H-13	Allylic Protons	1.96	m	(Z)-isomer is ~2.01 ppm
H-2	-Methylene	1.61	quint	
Bulk	Chain Methylene	1.26 - 1.35	m	Broad intense peak
H-18	Terminal Methyl	0.88	t	Hz

Infrared Spectroscopy (IR)

IR provides the quickest confirmation of the double bond geometry. The C-H out-of-plane bending vibration is highly sensitive to substitution patterns.

Wavenumber ()	Vibration Mode	Structural Assignment
2920, 2850	C-H Stretch	Alkyl chain (asym/sym)
1742	C=O Stretch	Ester Carbonyl (Strong)
1235	C-O Stretch	Acetate C-O-C stretch
967	=C-H Bending	Trans (E) Alkene (Strong, Sharp)
720	Rocking	Long alkyl chain ()

“

Critical Note: The (Z)-isomer lacks the 967 cm

band. If this peak is absent, the sample is likely the cis isomer.

Mass Spectrometry (EI-MS, 70 eV)

Electron Ionization (EI) typically causes migration of the double bond, making it difficult to pinpoint the exact position (C11) without derivatization (e.g., DMDS). However, the fragmentation pattern confirms the acetate functionality and the unsaturated chain.

Fragmentation Pathway[4]

- Molecular Ion (

):

310 (Often weak or invisible).

- Loss of Acetic Acid ():
250 (Diagnostic for acetates).
 - Mechanism: McLafferty-type rearrangement or 1,2-elimination.
- Base Peak: Often 43 () or 55/69 (alkenyl chain fragments).
- Alkene Series: Clusters at 41, 55, 69, 83, 97 ().

Diagnostic Strategy for Double Bond Location

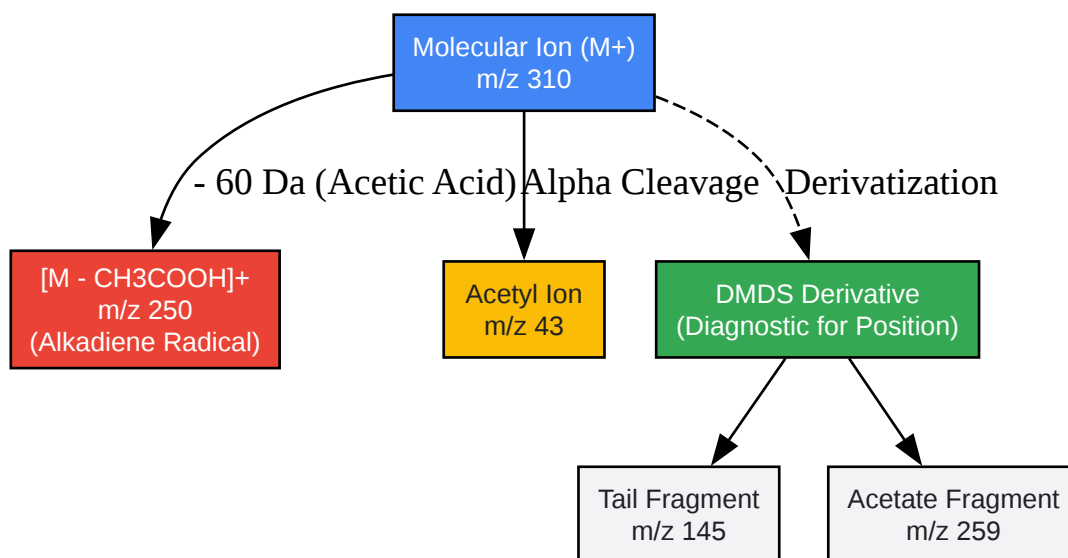
To prove the double bond is at C11 (and not C9 or C13), researchers must use DMDS (Dimethyl Disulfide) Derivatization.^[2]

- React sample with DMDS/ .
- The double bond becomes saturated with two groups.
- MS cleavage occurs between the sulfurs.
 - Fragment A:
Mass = .

- Fragment B:

Mass =

.



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Figure 2: Mass Spectrometry fragmentation logic and DMDS diagnostic ions.

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